molecular formula C106H162N24O30 B12387365 AChR|A(97-116)

AChR|A(97-116)

Cat. No.: B12387365
M. Wt: 2252.6 g/mol
InChI Key: UOCBSVMQACMEEE-ULEIWIRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The acetylcholine receptor alpha subunit 97-116 peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of the acetylcholine receptor alpha subunit 97-116 peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

The acetylcholine receptor alpha subunit 97-116 peptide primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. Additionally, the peptide can undergo oxidation and reduction reactions, particularly involving the side chains of amino acids such as cysteine and methionine .

Common Reagents and Conditions

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

    Cleavage from Resin: Trifluoroacetic acid (TFA) is used in combination with water and scavengers.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) are employed.

Major Products Formed

The primary product formed from these reactions is the acetylcholine receptor alpha subunit 97-116 peptide itself. During oxidation and reduction reactions, modified peptides with oxidized or reduced side chains are produced .

Mechanism of Action

The acetylcholine receptor alpha subunit 97-116 peptide exerts its effects by mimicking a specific region of the acetylcholine receptor. When introduced into an organism, it triggers an autoimmune response, leading to the production of antibodies against the acetylcholine receptor. This immune response results in the degradation of acetylcholine receptors at the neuromuscular junction, causing muscle weakness and other symptoms characteristic of myasthenia gravis . The peptide interacts with immune cells, particularly T cells, and promotes the activation and proliferation of autoreactive B cells that produce pathogenic antibodies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The acetylcholine receptor alpha subunit 97-116 peptide is unique due to its specific sequence, which is highly immunogenic and effective in inducing experimental autoimmune myasthenia gravis. This makes it a valuable tool for studying the mechanisms of autoimmune diseases and testing potential therapeutic interventions .

Properties

Molecular Formula

C106H162N24O30

Molecular Weight

2252.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C106H162N24O30/c1-16-57(11)85(127-89(142)59(13)114-93(146)72(42-62-28-20-18-21-29-62)121-96(149)76(47-81(138)139)116-78(134)50-111-90(143)67(109)46-80(136)137)104(157)126-84(56(9)10)102(155)117-68(32-24-26-38-107)91(144)120-73(43-63-30-22-19-23-31-63)99(152)130-88(61(15)132)105(158)118-69(33-25-27-39-108)92(145)125-83(55(7)8)103(156)124-71(41-54(5)6)95(148)119-70(40-53(3)4)94(147)123-77(48-82(140)141)97(150)122-74(44-64-34-36-66(133)37-35-64)98(151)129-87(60(14)131)101(154)112-51-79(135)115-75(45-65-49-110-52-113-65)100(153)128-86(106(159)160)58(12)17-2/h18-23,28-31,34-37,49,52-61,67-77,83-88,131-133H,16-17,24-27,32-33,38-48,50-51,107-109H2,1-15H3,(H,110,113)(H,111,143)(H,112,154)(H,114,146)(H,115,135)(H,116,134)(H,117,155)(H,118,158)(H,119,148)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,156)(H,125,145)(H,126,157)(H,127,142)(H,128,153)(H,129,151)(H,130,152)(H,136,137)(H,138,139)(H,140,141)(H,159,160)/t57-,58-,59-,60+,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-,85-,86-,87-,88-/m0/s1

InChI Key

UOCBSVMQACMEEE-ULEIWIRTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N

Origin of Product

United States

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